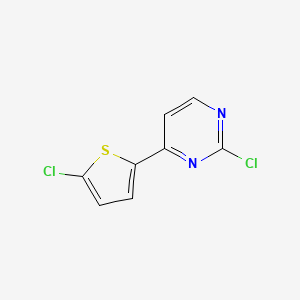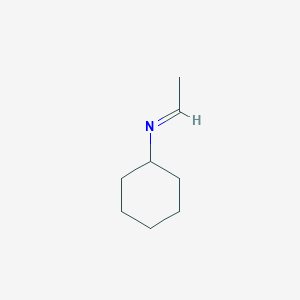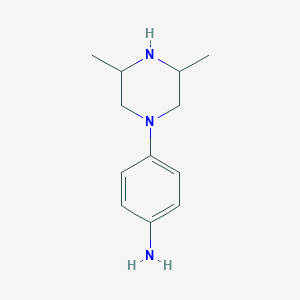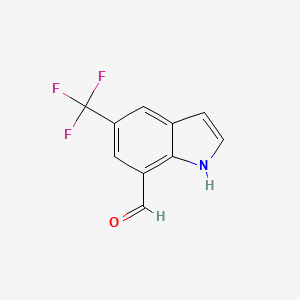
5-Trifluoromethyl-1H-indole-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Trifluoromethyl-1H-indole-7-carbaldehyde: is an organic compound that belongs to the indole family, characterized by the presence of a trifluoromethyl group at the 5-position and an aldehyde group at the 7-position of the indole ring. Indole derivatives are widely recognized for their biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated indole under palladium catalysis . Another method involves the radical trifluoromethylation of indoles using trifluoromethylating agents such as CF3SO2Na under metal-free conditions .
Industrial Production Methods: Industrial production of 5-Trifluoromethyl-1H-indole-7-carbaldehyde may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is also preferred for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 5-Trifluoromethyl-1H-indole-7-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-(trifluoromethyl)-1H-indole-7-carboxylic acid.
Reduction: 5-(trifluoromethyl)-1H-indole-7-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Trifluoromethyl-1H-indole-7-carbaldehyde is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl and aldehyde groups on biological systems. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in drug discovery and development.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with enhanced properties such as increased stability and lipophilicity .
Wirkmechanismus
The mechanism of action of 5-Trifluoromethyl-1H-indole-7-carbaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
- 5-(trifluoromethyl)-2-formylphenylboronic acid
- 5-(trifluoromethyl)quinolin-8-ylboronic acid
- N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Comparison: 5-Trifluoromethyl-1H-indole-7-carbaldehyde is unique due to the presence of both the trifluoromethyl and aldehyde groups on the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C10H6F3NO |
|---|---|
Molekulargewicht |
213.16 g/mol |
IUPAC-Name |
5-(trifluoromethyl)-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-6-1-2-14-9(6)7(4-8)5-15/h1-5,14H |
InChI-Schlüssel |
LCDNKVXVOOQAEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C(C=C(C=C21)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
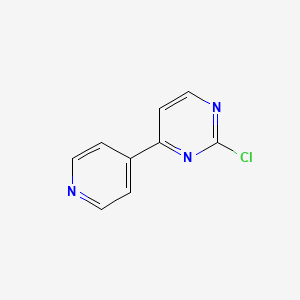
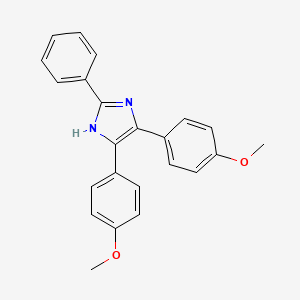
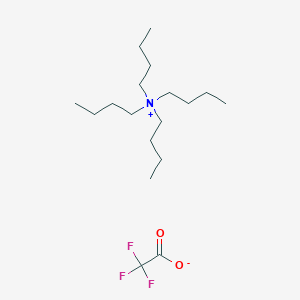
![(3aS,4S,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B8773532.png)
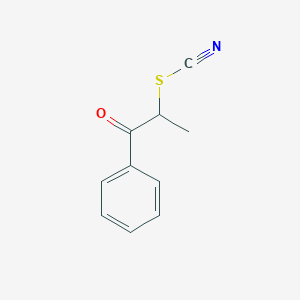
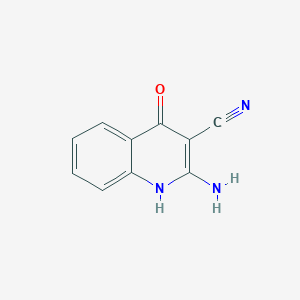
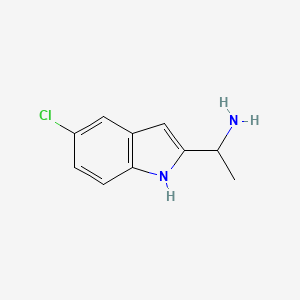
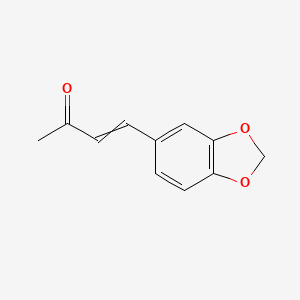
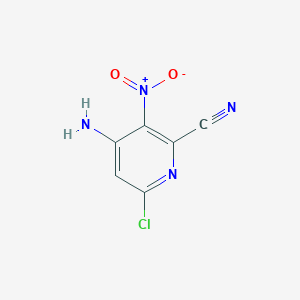
![Ethyl 7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8773562.png)
